molecular formula C8H3BrF3NO B8198442 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B8198442
M. Wt: 266.01 g/mol
InChI Key: KWBFIXQUTLKHHT-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO. This compound is characterized by the presence of a bromine atom, a hydroxyl group, a trifluoromethyl group, and a nitrile group attached to a benzene ring. The trifluoromethyl group is particularly notable for its significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile typically involves multiple steps starting from 4-bromo-2-(trifluoromethyl)benzoic acidOne common method involves the use of bromination and subsequent functional group transformations under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes, receptors, or other proteins by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzotrifluoride: Similar structure but lacks the hydroxyl and nitrile groups.

    4-(Trifluoromethyl)benzyl bromide: Contains a bromomethyl group instead of a hydroxyl and nitrile group.

    4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar but without the bromine atom

Uniqueness

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBFIXQUTLKHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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